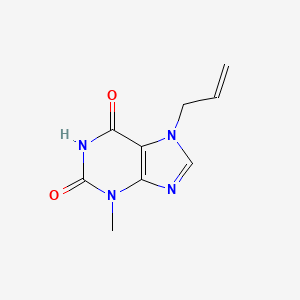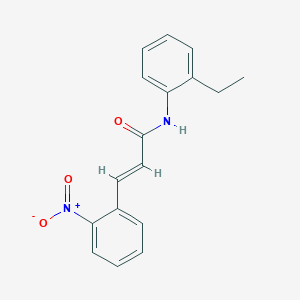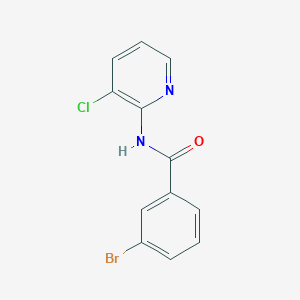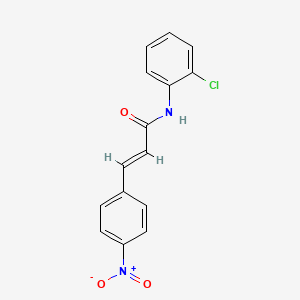
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. In addition to its clinical applications, allopurinol has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid from purine metabolism. By reducing the levels of uric acid in the body, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can help prevent gout and other hyperuricemia-related conditions.
Biochemical and Physiological Effects:
In addition to its effects on uric acid metabolism, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, improve endothelial function, and protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its well-characterized mechanism of action and relatively low toxicity. However, it is important to note that 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can have off-target effects on other enzymes and pathways, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several promising areas for future research on 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of new xanthine oxidase inhibitors with improved specificity and efficacy. Additionally, there is growing interest in the potential use of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a treatment for a variety of other conditions, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential applications in scientific research.
Métodos De Síntesis
Allopurinol can be synthesized through several methods, including the oxidation of hypoxanthine or xanthine using hydrogen peroxide or sodium hypochlorite, respectively. Alternatively, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through the reaction of 4,6-dichloropyrimidine with thiourea, followed by alkylation with allyl bromide and hydrolysis.
Aplicaciones Científicas De Investigación
Allopurinol has been shown to have a variety of potential applications in scientific research. One of the most widely studied areas is its use as a tool for studying the role of reactive oxygen species (ROS) in various biological processes. By inhibiting xanthine oxidase, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can reduce the production of ROS and allow researchers to better understand the effects of these molecules on cellular function.
Propiedades
IUPAC Name |
3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOHKDKYZMHOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)




![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
